molecular formula C12H15BrN2OS B2453966 3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide CAS No. 2094473-89-7

3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide

Cat. No.: B2453966
CAS No.: 2094473-89-7
M. Wt: 315.23
InChI Key: CTEJEYLMGOAFHU-UHFFFAOYSA-N
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Description

3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring a bromine atom, a cyano group, and a carboxamide group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-bromothiophene-2-carboxylic acid with 1-cyano-1,2,2-trimethylpropylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .

Chemical Reactions Analysis

3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of amine-substituted thiophene derivatives .

Scientific Research Applications

3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its pharmacological effects. The presence of the cyano and carboxamide groups allows for potential interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxylate: Similar in structure but with an ester group instead of a carboxamide group.

    3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-amine: Features an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-bromo-N-(2-cyano-3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-11(2,3)12(4,7-14)15-10(16)9-8(13)5-6-17-9/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEJEYLMGOAFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)NC(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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